MCOPPB trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

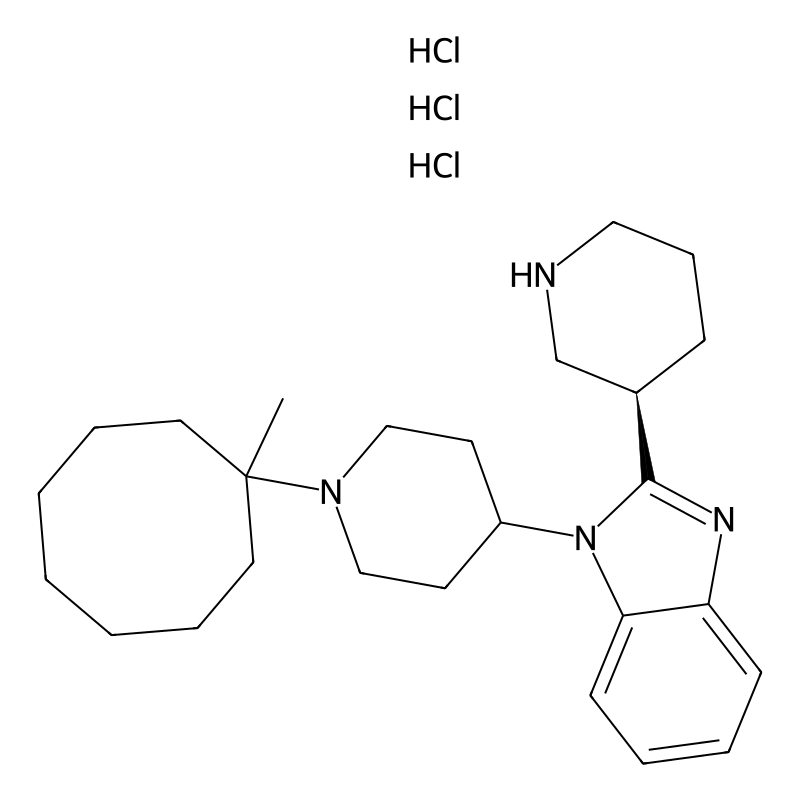

MCOPPB trihydrochloride, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a potent and selective agonist for the nociceptin/orphanin FQ opioid receptor (NOP). This compound has garnered attention due to its unique pharmacological profile, particularly its anxiolytic properties and potential senolytic effects—meaning it can selectively eliminate senescent cells that contribute to aging and various diseases .

MCOPPB trihydrochloride primarily interacts with the nociceptin receptor, leading to a cascade of intracellular signaling events. The compound has demonstrated the ability to inhibit signaling through the NOP receptor in preclinical models, suggesting its effectiveness in modulating neurochemical pathways associated with anxiety and stress responses . Additionally, MCOPPB has shown potential in reducing the burden of senescent cells in peripheral tissues, indicating its role in cellular senescence mechanisms .

The biological activity of MCOPPB trihydrochloride includes:

- Anxiolytic Effects: Studies indicate that MCOPPB produces anxiolytic-like effects comparable to traditional anxiolytics such as diazepam, without significantly affecting locomotor activity or memory .

- Senolytic Activity: The compound has been identified as a novel agent capable of reducing senescent cell populations, particularly in liver and adipose tissues, while sparing central nervous system tissues from similar effects .

- Mechanistic Insights: It activates transcriptional networks involved in immune responses to stressors, implicating pathways associated with Toll-like receptors .

Synthesis of MCOPPB trihydrochloride typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally encompass:

- Formation of the Benzimidazole Core: This involves the condensation of appropriate piperidine derivatives with benzimidazole precursors.

- Methylation: The introduction of the methylcyclooctyl group is achieved through alkylation reactions.

- Salt Formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability, with the trihydrochloride being the preferred form for biological applications .

Interaction studies have demonstrated that MCOPPB effectively penetrates the blood-brain barrier when administered orally. At a dosage of 10 mg/kg, it inhibits NOP receptor signaling in the brain without adversely impacting locomotor activity or memory functions. This suggests a favorable safety profile for potential therapeutic uses in anxiety treatment . Additionally, studies indicate that repeated administration does not lead to tolerance or significant side effects, making it a candidate for long-term use .

Several compounds share structural or functional similarities with MCOPPB trihydrochloride. Here are some notable examples:

| Compound Name | Structure | NOP Receptor Affinity | Unique Features |

|---|---|---|---|

| Nociceptin | Peptide | High | Endogenous ligand for NOP receptor |

| SB-612111 | Small Molecule | Moderate | Selective NOP antagonist |

| J-113397 | Small Molecule | High | Potent NOP receptor agonist |

| UFP-101 | Peptide | High | Selective NOP antagonist with neuroprotective properties |

Uniqueness of MCOPPB: Unlike other compounds listed, MCOPPB possesses both anxiolytic and senolytic properties, making it particularly unique in its therapeutic potential against age-related conditions while also addressing anxiety disorders .